![molecular formula C40H80O2 B1584874 Behenyl stearate CAS No. 22413-03-2](/img/structure/B1584874.png)
Behenyl stearate
Overview
Description
Behenyl stearate is a biochemical reagent . It is used as an emulsifier for O/W emulsions, but also works in W/O emulsions . It has solubilizing and skin conditioning properties . It is very stable and compatible with blends of performance ingredients, fragrance, acids, and base .
Synthesis Analysis
Behenyl stearate is synthesized from behenyl alcohol and stearic acid .Molecular Structure Analysis
The molecular formula of behenyl stearate is C40H80O2 . Its molecular weight is 593.06 . The IUPAC name for behenyl stearate is docosyl stearate .Physical And Chemical Properties Analysis
Behenyl stearate is a powder at room temperature . It has a molecular weight of 593.06 . The storage temperature for behenyl stearate is between 28°C .Scientific Research Applications
Tablet Lubrication and Pharmaceutical Applications
Behenyl stearate and its derivatives have been extensively studied for their role in pharmaceutical formulations, particularly as tablet lubricants. A study compared sodium stearyl fumarate and glyceryl behenate with magnesium stearate, indicating that where magnesium stearate is unsuitable, glyceryl behenate could be an alternative, highlighting its importance in the tableting process (Shah et al., 1986). Another research focused on evaluating glyceryl behenate as a lubricant in solid lipid nanoparticles (SLN), used in direct compression processes, further confirming its utility in pharmaceutical manufacturing (Martínez-Acevedo et al., 2018).
Nanoparticle Synthesis
Behenyl stearate derivatives have been instrumental in the synthesis of metal stearates and corresponding monodisperse metal oxide nanoparticles. These nanoparticles, derived from behenic acid reactions, have applications in various fields, including materials science and nanotechnology (Dou & Ng, 2016).
Calibration in Small Angle Scattering Techniques
Silver behenate, closely related to behenyl stearate, has been utilized for calibration in small angle scattering (SAS) techniques. This application is crucial for the accurate measurement and analysis in various scientific studies, including materials science and chemistry (Nyam-Osor et al., 2012).
Enhancement in Cosmetic Applications
The use of behenyl behenate, a derivative of behenyl stearate, in enhancing the gel hardness of candelilla wax in cosmetics has been studied. This application is significant in improving the performance and quality of cosmetic products (Shimizu et al., 2022).
Safety and Toxicology Assessments
Safety assessments of related compounds like stearyl heptanoate and stearyl behenate, which include behenyl stearate, have been conducted. These studies are crucial for ensuring the safe use of these compounds in various consumer products, including cosmetics and pharmaceuticals (Fiume et al., 2012).
Conductivity and Decomposition Studies
Research on the conductivity of long-chain silver carboxylates, including silver behenate, provides insights into the electrical properties of these compounds. This area of study is relevant for applications in electronics and materials science (Uvarov et al., 1998).
Mechanism of Action
Target of Action
Behenyl stearate, also known as docosyl octadecanoate, primarily targets the skin’s surface . It acts as an emollient and occlusive agent, forming a protective barrier on the skin’s surface to prevent moisture loss and enhance skin hydration .
Mode of Action
Behenyl stearate interacts with the skin’s surface by mimicking the natural oils present in the skin . Its lipid-like structure allows it to form a protective barrier, preventing the fusion of the skin’s surface phospholipids . This interaction results in enhanced skin hydration and a smooth, non-greasy feel .
Biochemical Pathways
It is known that the compound’s occlusive properties can help to decrease transepidermal water loss (tewl), a key factor in skin hydration . By forming a barrier on the skin’s surface, behenyl stearate helps to lock in moisture and maintain the skin’s natural hydration levels .
Pharmacokinetics
Its impact on bioavailability is therefore largely related to its ability to enhance the penetration and effectiveness of other skincare ingredients .
Result of Action
The primary molecular and cellular effects of behenyl stearate’s action are increased skin hydration and improved skin feel . By forming a protective barrier on the skin’s surface, it helps to prevent moisture loss and maintain the skin’s natural hydration levels . This results in softer, smoother, and more hydrated skin .
Action Environment
Environmental factors can influence the action, efficacy, and stability of behenyl stearate. For example, in dry or cold environments, the skin may be more prone to moisture loss, potentially enhancing the beneficial effects of behenyl stearate’s occlusive properties . The compound is stable under normal storage conditions, but extreme temperatures or humidity may affect its physical properties and performance .
properties
IUPAC Name |
docosyl octadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H80O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-33-35-37-39-42-40(41)38-36-34-32-30-28-26-24-18-16-14-12-10-8-6-4-2/h3-39H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKUMCYSWLWLLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H80O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066794 | |
Record name | Docosyl stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Solid; [Sigma-Aldrich MSDS] | |
Record name | Octadecanoic acid, docosyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Stearic acid behenyl ester | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17728 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Behenyl stearate | |
CAS RN |
22413-03-2 | |
Record name | Behenyl stearate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22413-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Behenyl stearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022413032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanoic acid, docosyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Docosyl stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Docosyl stearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.867 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BEHENYL STEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/279BV3A4FK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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